molecular formula C5H8O2 B165514 2,3-Pentanedione CAS No. 600-14-6

2,3-Pentanedione

Cat. No.: B165514
CAS No.: 600-14-6
M. Wt: 100.12 g/mol
InChI Key: TZMFJUDUGYTVRY-UHFFFAOYSA-N
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Description

2,3-Pentanedione, also known as acetyl propionyl, is an organic compound with the molecular formula C5H8O2. It is a diketone, meaning it contains two carbonyl groups (C=O). This compound is commonly used in the food and flavor industry due to its rich, buttery taste and aroma .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Target of Action

2,3-Pentanedione, also known as acetylpropionyl , is an organic compound that primarily targets the biochemical pathways involving glucose and amino acids such as glycine and proline . It plays a significant role in the production of 2-Ethyl-3,5-dimethylpyrazine and 2-Ethyl-3,6-dimethylpyrazine by Bacillus subtilis .

Mode of Action

The interaction of this compound with its targets involves a series of biochemical reactions. It is a metabolite of L-threonine and D-glucose . The compound acts as an intermediate in the biosynthesis pathway of 2-Ethyl-3,5-dimethylpyrazine and 2-Ethyl-3,6-dimethylpyrazine .

Biochemical Pathways

This compound is involved in several biochemical pathways. In one pathway, it is produced from D-glucose and alanine under specific conditions . In another pathway, it is produced only from L-threonine . These pathways involve processes such as Strecker degradation, aldol condensation, and retroaldol reaction .

Pharmacokinetics

Its molecular weight is 1001158 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The action of this compound results in the production of 2-Ethyl-3,5-dimethylpyrazine and 2-Ethyl-3,6-dimethylpyrazine . These compounds are produced by Bacillus subtilis and are involved in various biochemical reactions .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it is a flammable liquid and should be stored away from fire and high temperatures . It is slightly soluble in water and soluble in organic solvents . These properties can affect the compound’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

2,3-Pentanedione interacts with various biomolecules in biochemical reactions. Its molecular structure, represented as CH3-CO-CH2-CO-CH3, gives it a characteristic reactivity that is exploited in multiple industrial processes

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. In particular, it has been associated with severe respiratory disease when inhaled, causing damage to the lung cells . It affects epithelial cells that line the lungs’ airways, impacting their function

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, it has been found that ion transport is inhibited transiently in airway epithelial cells by lower concentrations of the flavorings than those that result in morphological changes of the cells in vivo or in vitro .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Exposure to this compound has resulted in airway lesions in rats that are histopathologically similar to those in human obliterative bronchiolitis

Metabolic Pathways

This compound is involved in the biosynthetic pathway of branched amino acids isoleucine, leucine, and valine (ILV)

Transport and Distribution

It is known to be highly soluble in water and organic solvents, which may facilitate its transport and distribution .

Properties

IUPAC Name

pentane-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2/c1-3-5(7)4(2)6/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZMFJUDUGYTVRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6051435
Record name 2,3-Pentanedione
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Molecular Weight

100.12 g/mol
Source PubChem
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Physical Description

Liquid, Colorless to dark yellow liquid with a pleasant buttery odor; [Reference #1] Yellow liquid; [Alfa Aesar MSDS], yellow to green liquid with a penetrating, buttery odour on dilution, Yellow to green-yellow liquid with a buttery odor.
Record name 2,3-Pentanedione
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Record name 2,3-Pentadione
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/331/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

109.9 °C, 230-234 °F
Record name 2,3-Pentanedione
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Flash Point

19 °C (66 °F) - open cup, 66 °F
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Solubility

In water, 6.67X10+4 at 15 °C, Miscible with ethanol, diethyl ether, and acetone, 66.7 mg/mL at 15 °C, insoluble in glycerol and water; miscible with alcohol, propylene glycol, fixed oils, 1 ml in 3 ml 50% alcohol (in ethanol)
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Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.979-0.985
Record name 2,3-Pentadione
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Vapor Pressure

21.4 [mmHg], 2.67 kPa at 20 °C /20.0 mm Hg at 20 °C/, 2.67 kPa
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Color/Form

Yellow liquid, Yellow to yellow-green liquid

CAS No.

600-14-6
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Melting Point

-52 °C, -61.6 °F
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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